molecular formula C8H8F3NO2S B1581867 N-benzyl-1,1,1-trifluoromethanesulfonamide CAS No. 36457-58-6

N-benzyl-1,1,1-trifluoromethanesulfonamide

Cat. No.: B1581867
CAS No.: 36457-58-6
M. Wt: 239.22 g/mol
InChI Key: IJHVVEQTOXFGCL-UHFFFAOYSA-N
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Description

“N-benzyl-1,1,1-trifluoromethanesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.21 g/mol . It is also known by other names such as n-benzyltrifluoromethanesulfonamide, n-benzyltriflamide, n-benzyl trifluoromethanesulfonamide, and n-benzyl-1,1,1-trifluoromethanesulphonamide .

Scientific Research Applications

1. Structure and Proton Affinity Studies

N-benzyl-N-(allenyl)trifluoromethanesulfonamide, a derivative of trifluoromethanesulfonamide, has been the subject of detailed structural and proton affinity studies. Research by Shainyan et al. (2013) utilized FT-IR spectroscopy and theoretical methods to explore the intramolecular interactions of the nitrogen atom with triflyl and allenyl groups in this compound. They found that the central C2 atom of the allenyl group in the compound exhibits higher proton affinity compared to N-vinyl analogues, suggesting interesting electronic properties relevant to chemical research (Shainyan et al., 2013).

2. Oxidative Addition to Cycloalkadienes

In the context of organic synthesis, trifluoromethanesulfonamide, including its derivatives, has been studied for its reactivity with cycloalkadienes. Moskalik et al. (2013) investigated the regio- and stereoselective addition of trifluoromethanesulfonamide to cyclopentadiene and 1,3-cyclohexadiene. This research contributes to the understanding of how trifluoromethanesulfonamide reacts under oxidative conditions, which is crucial for the development of new synthetic methodologies (Moskalik et al., 2013).

3. Reactions with Indoles

N-(Polychloroethylidene)arene-and trifluoromethanesulfonamides, including N-benzyl derivatives, have beenstudied for their reactions with indoles. Kondrashov et al. (2008) reported the synthesis of N-[2,2-dichloro(or 2,2,2-trichloro)-1-(1H-indol-3-yl)ethyl]-substituted sulfonamides via reactions with indole and N-substituted indoles. Such reactions offer insights into the behavior of trifluoromethanesulfonamides in organic synthesis, particularly with heterocyclic compounds, which are significant in pharmaceutical chemistry (Kondrashov et al., 2008).

4. Electrophilic Substitution Reactions

Moskalik et al. (2012) explored the electrophilic substitution reactions of trifluoromethanesulfonamide with various cycloalkadienes. Their findings provide crucial information on the electrophilic nature of trifluoromethanesulfonamide and its reactivity towards cycloalkadienes, offering valuable insights for the synthesis of complex organic molecules (Moskalik et al., 2012).

5. Synthesis of Sulfonamides

A study by Shi et al. (2009) described an environmentally benign synthesis method for carbon-nitrogen bonds involving sulfonamides, highlighting the role of N-benzyl trifluoromethanesulfonamide in such processes. This research is significant in the context of green chemistry and the synthesis of sulfonamide derivatives, which are important in drug synthesis (Shi et al., 2009).

Safety and Hazards

“N-benzyl-1,1,1-trifluoromethanesulfonamide” is classified as a warning substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, and eye protection should be worn when handling this substance .

Properties

IUPAC Name

N-benzyl-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVVEQTOXFGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189972
Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36457-58-6
Record name 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide
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Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
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Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
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Record name N-benzyl-1,1,1-trifluoromethanesulphonamide
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Record name N-Benzyltrifluoromethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of N-Benzyltrifluoromethanesulfonamide and what are its key physical properties?

A1: N-Benzyltrifluoromethanesulfonamide, also known as N-benzyl-1,1,1-trifluoromethanesulfonamide, is a colorless solid with a melting point of 44-46 °C. [] Its molecular formula is C8H8F3NO2S and its molecular weight is 239.22 g/mol. [] It is soluble in most organic solvents. []

Q2: How is N-Benzyltrifluoromethanesulfonamide prepared?

A2: N-Benzyltrifluoromethanesulfonamide can be synthesized by reacting benzylamine with triflic anhydride (trifluoromethanesulfonic anhydride) in dichloromethane at 0°C. [] After workup and purification, the compound can be obtained as a colorless solid in good yield. []

Q3: What are some potential applications of N-Benzyltrifluoromethanesulfonamide in organic synthesis?

A3: N-Benzyltrifluoromethanesulfonamide is a versatile reagent that can be used for the introduction of nitrogen into molecules. [] It is particularly useful in the Gabriel and Mitsunobu reactions. [] While the provided research doesn't delve into specific applications, its use as a building block in the synthesis of N-Allenyl-N-benzyltrifluoromethanesulfonamide [] highlights its potential in creating more complex molecules with possible biological activities.

Q4: Are there any known safety concerns associated with handling N-Benzyltrifluoromethanesulfonamide?

A4: While the provided research doesn't mention specific hazards associated with handling N-Benzyltrifluoromethanesulfonamide, it does caution that fluoromethanesulfonamides, in general, are known to possess herbicidal and anti-inflammatory properties. [] Therefore, it is essential to handle this compound with care and use appropriate personal protective equipment during its synthesis and application.

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